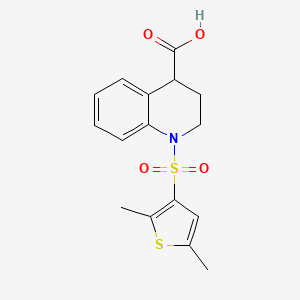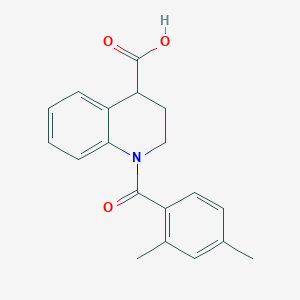![molecular formula C15H21F2N5O B7049862 2-[[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7049862.png)
2-[[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole can be accomplished through a multi-step organic synthesis process. It typically begins with the preparation of the imidazole derivative, followed by the formation of the piperazine intermediate. Finally, the oxazole ring is introduced through cyclization reactions. Reaction conditions may include the use of specific solvents, catalysts, and temperature control to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up laboratory synthesis methods. This involves process optimization, cost-effective reagent selection, and implementation of robust purification techniques. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to ensure high purity on a large scale.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form corresponding oxo-derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro analogs.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reactants.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Various halides, under acidic or basic conditions.
Major Products Formed:
Oxidation products: Oxo-derivatives.
Reduction products: Dihydro analogs.
Substitution products: Various substituted imidazole, piperazine, or oxazole derivatives.
Scientific Research Applications
Chemistry: In synthetic chemistry, the compound serves as an intermediate for the preparation of complex molecules, especially in medicinal chemistry.
Biology: The compound's structural framework makes it a valuable tool for studying biological pathways, particularly those involving imidazole and oxazole derivatives.
Medicine: In medicine, derivatives of this compound are explored for their potential pharmacological properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: In industrial applications, it is used in the manufacture of advanced materials, including polymers and resins, due to its stable chemical structure.
Mechanism of Action
The mechanism by which 2-[[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole exerts its effects varies depending on its application. In medicinal chemistry, it interacts with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group often enhances lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Imidazole derivatives: Benzimidazole, clotrimazole.
Piperazine derivatives: Fluphenazine, trihexyphenidyl.
Oxazole derivatives: Oxazolam, moxifloxacin.
Properties
IUPAC Name |
2-[[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]methyl]-4,5-dimethyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N5O/c1-11-12(2)23-14(19-11)10-21-7-5-20(6-8-21)9-13-18-3-4-22(13)15(16)17/h3-4,15H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZNGXVMCBKPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCN(CC2)CC3=NC=CN3C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(3-Cyanophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7049785.png)
![4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7049793.png)
![4-[(2-Amino-2-oxoethyl)-(2-methylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7049795.png)
![N,N-dimethyl-2-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7049807.png)
![1-[3-(Difluoromethoxy)benzoyl]-4-hydroxypiperidine-4-carboxamide](/img/structure/B7049809.png)
![2-Chloro-5-[3-(4-ethylphenyl)propanoylamino]benzoic acid](/img/structure/B7049818.png)
![3-[3-(3-Chloro-4-methylphenyl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7049824.png)
![2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7049825.png)
![1-[1-[(2-methyl-1H-imidazol-5-yl)sulfonyl]piperidin-4-yl]pyrrole-2-carboxylic acid](/img/structure/B7049828.png)
![2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7049830.png)
![N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide](/img/structure/B7049838.png)
![3-ethoxy-N-(2-ethylsulfonylphenyl)spiro[3.4]octan-1-amine](/img/structure/B7049840.png)


